molecular formula C24H19F3N2O3 B11982945 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol CAS No. 6553-09-9

5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11982945
CAS No.: 6553-09-9
M. Wt: 440.4 g/mol
InChI Key: JSCHWDFVVMEXNR-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the benzyloxy and phenoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the benzyloxy and phenoxy groups can modulate its reactivity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-2-[1-methyl-4-phenoxy-1H-pyrazol-3-yl]phenol: Lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.

    5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(methyl)-1H-pyrazol-3-yl]phenol: The methyl group replaces the trifluoromethyl group, potentially altering its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol makes it unique compared to similar compounds. This group enhances the compound’s stability, binding affinity, and overall reactivity, making it a valuable tool in various scientific applications.

Properties

CAS No.

6553-09-9

Molecular Formula

C24H19F3N2O3

Molecular Weight

440.4 g/mol

IUPAC Name

2-[1-methyl-4-phenoxy-5-(trifluoromethyl)pyrazol-3-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H19F3N2O3/c1-29-23(24(25,26)27)22(32-17-10-6-3-7-11-17)21(28-29)19-13-12-18(14-20(19)30)31-15-16-8-4-2-5-9-16/h2-14,30H,15H2,1H3

InChI Key

JSCHWDFVVMEXNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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